Glyphosate (Ammonium)

概要

説明

Glyphosate (Ammonium) is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This inhibition disrupts the shikimate pathway, crucial for the synthesis of aromatic amino acids in plants, leading to their death .

準備方法

Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through various methods. One common method involves the reaction of glycine with formaldehyde and phosphorous acid. Another method includes the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA) using environmentally friendly oxidants .

Industrial Production Methods: Industrial production of glyphosate often involves the use of catalysts to enhance the reaction efficiency. The synthesis from glycine and formaldehyde is widely used due to its cost-effectiveness and high yield. Additionally, the dealkylation of N-substituted glyphosates is considered a promising “atom-efficient” method .

化学反応の分析

Types of Reactions: Glyphosate undergoes various chemical reactions, including:

Oxidation: Conversion of N-(phosphonomethyl)iminodiacetic acid to glyphosate.

Substitution: Reaction with ammonia to form glyphosate ammonium salt

Common Reagents and Conditions:

Oxidants: Used in the oxidation of PhIDAA.

Major Products:

Glyphosate Ammonium Salt: Formed by the reaction of glyphosate with ammonia

科学的研究の応用

Glyphosate (Ammonium) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies related to plant physiology and biochemistry.

Medicine: Investigated for its potential effects on human health and its role in various diseases.

Industry: Widely used in agriculture for weed control, enhancing crop yield, and promoting conservation agriculture .

作用機序

Glyphosate (Ammonium) is often compared with other herbicides such as glufosinate-ammonium and aminomethylphosphonic acid (AMPA):

Glufosinate-Ammonium: Inhibits the enzyme glutamine synthetase, leading to an accumulation of ammonia and disruption of protein synthesis

Aminomethylphosphonic Acid (AMPA): A major metabolite of glyphosate, often used in environmental studies to assess glyphosate degradation

Uniqueness: Glyphosate’s ability to inhibit EPSPS and its widespread use in agriculture make it unique among herbicides. Its effectiveness in controlling a broad spectrum of weeds and promoting conservation agriculture further highlights its significance .

類似化合物との比較

- Glufosinate-Ammonium

- Aminomethylphosphonic Acid (AMPA)

生物活性

Glyphosate (ammonium) is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. Its biological activity has been the subject of extensive research, particularly concerning its effects on non-target organisms, including humans, animals, and beneficial microbial communities. This article synthesizes key findings from various studies to provide a comprehensive understanding of glyphosate's biological activity, including its mechanisms of action, toxicity, and environmental impact.

Glyphosate functions primarily by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) , which is crucial in the shikimic acid pathway. This pathway is vital for the biosynthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, suggesting a low direct toxicity to mammals under normal exposure conditions . However, emerging evidence indicates that glyphosate can disrupt gut microbiota and influence human health negatively.

Aquatic Toxicity

A recent study assessed the chronic toxicity of glyphosate and its mixtures with glufosinate ammonium on amphibian tadpoles. The findings revealed significant morphological abnormalities, DNA damage, and hormonal disruptions in tadpoles exposed to glyphosate. Notably, the mixture exhibited higher toxicity than glyphosate alone . The study highlighted that exposure led to increased rates of abdominal edema and alterations in enzymatic activities indicative of neurotoxicity.

Human Health Implications

While glyphosate is considered relatively safe when used as directed, cases of poisoning have been documented. For instance, a case report described a patient who ingested glufosinate ammonium and exhibited severe neurological symptoms, including apnea and cranial nerve palsy . Such cases underscore the potential risks associated with improper handling or accidental ingestion of herbicides.

Impact on Gut Microbiota

Recent reviews have indicated that glyphosate may adversely affect gut microbiota composition. Glyphosate exposure has been linked to reduced levels of beneficial bacteria such as Bifidobacterium and Akkermansia muciniphila, which play critical roles in maintaining gut health . Disruption of the shikimic pathway not only affects plants but also limits the availability of essential nutrients like tryptophan and phenylalanine to humans.

Environmental Persistence and Contamination

Glyphosate's persistence in the environment raises concerns about groundwater contamination. Studies have shown that glyphosate and its metabolite AMPA (aminomethylphosphonic acid) are frequently detected in groundwater samples, with implications for drinking water safety . The degradation rates of glyphosate are generally higher than those of AMPA due to differences in their chemical properties, leading to prolonged environmental exposure risks.

Comparative Toxicity Data

| Compound | Acute Toxicity (LD50) | Chronic Effects | Environmental Persistence |

|---|---|---|---|

| Glyphosate | ~5,600 mg/kg (oral) | Disruption of gut microbiota | Moderate (DT50 soil: 6.45 days) |

| Glufosinate Ammonium | ~500 mg/kg (oral) | Neurological effects | Moderate |

| AMPA | Not well-defined | Potential genotoxicity | High |

Case Studies

- Tadpole Study : A chronic bioassay involving amphibian tadpoles exposed to glyphosate showed significant teratogenic effects and biochemical alterations over 45 days .

- Human Poisoning : A case report on glufosinate ammonium poisoning highlighted severe neurological outcomes following ingestion, emphasizing the herbicide's potential dangers despite its perceived safety .

特性

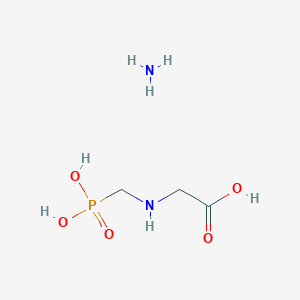

IUPAC Name |

triazanium;2-(phosphonatomethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P.3H3N/c5-3(6)1-4-2-10(7,8)9;;;/h4H,1-2H2,(H,5,6)(H2,7,8,9);3*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEKVFOHMAVADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NCP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H17N4O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114370-14-8 | |

| Record name | Glycine, N-(phosphonomethyl)-, ammonium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does glyphosate ammonium exert its herbicidal activity?

A1: Glyphosate ammonium targets the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in plants. [, , ] This enzyme is crucial for synthesizing aromatic amino acids, essential building blocks for plant proteins. By inhibiting EPSPS, glyphosate disrupts this pathway, ultimately leading to plant death. [, , ]

Q2: What are the downstream effects of EPSPS inhibition by glyphosate?

A2: Inhibiting EPSPS leads to a depletion of aromatic amino acids, disrupting protein synthesis. [, , ] This triggers a cascade of events, including the accumulation of shikimic acid and other metabolites, ultimately leading to plant death. [, , ]

Q3: What is the molecular formula and weight of glyphosate ammonium?

A3: The molecular formula for glyphosate ammonium is C3H8NO5P·C2H8N. Its molecular weight is 245.14 g/mol.

Q4: Is there spectroscopic data available for glyphosate ammonium?

A4: While the provided research papers don't delve into specific spectroscopic data, analytical methods like gas chromatography with flame photometric detection (GC-FPD) are used for residue analysis. [] This suggests the existence of relevant spectroscopic properties for detection and quantification.

Q5: How does water hardness impact glyphosate ammonium efficacy?

A5: Research indicates that increased water hardness can reduce glyphosate ammonium efficacy, particularly in the initial days after application. [] This effect may be attributed to the interaction of calcium ions with glyphosate, potentially hindering its uptake by plants.

Q6: How does the addition of ammonium sulfate affect glyphosate efficacy in hard water?

A6: Ammonium sulfate is known to mitigate the negative impact of hard water on glyphosate efficacy. [, ] It's suggested that ammonium sulfate might prevent glyphosate crystallization on the leaf surface, promoting better absorption. []

Q7: Do different glyphosate formulations exhibit varying sensitivities to water hardness?

A7: Yes, studies show that glyphosate ammonium salt generally demonstrates higher efficacy compared to glyphosate potassium salt, even in the presence of hard water. [] This highlights the importance of considering formulation when addressing water hardness issues.

Q8: Are there any computational chemistry studies on glyphosate ammonium?

A8: While the provided papers don't detail specific computational studies, research mentions using computer remote sensing and deep neural networks for evaluating glyphosate efficacy against invasive plant species. [] This suggests the potential application of computational methods in glyphosate research.

Q9: How do modifications to the glyphosate molecule affect its herbicidal activity?

A9: While the research provided doesn't explicitly investigate modifications to the glyphosate molecule, it highlights the importance of the ammonium salt form in its efficacy. [, ] This suggests that the specific salt form of glyphosate plays a crucial role in its interaction with the target enzyme and subsequent activity.

Q10: What are some strategies for improving the stability, solubility, or bioavailability of glyphosate formulations?

A11: Research suggests that incorporating adjuvants like ammonium sulfate can improve glyphosate efficacy, potentially by enhancing its solubility and uptake. [, ] Other strategies include exploring different formulations, such as soluble granules, to optimize application and performance. [, , ]

Q11: What are the key SHE considerations regarding glyphosate ammonium usage?

A12: The research highlights the importance of responsible glyphosate usage due to its potential environmental impact. [, ] Farmers should adhere to recommended application rates and timings to minimize negative effects on non-target organisms and water quality.

Q12: How does glyphosate ammonium impact non-target organisms?

A13: Studies show that glyphosate formulations can affect earthworm biomass growth and reproduction, with effects varying depending on the specific formulation and environmental factors like temperature and soil organic matter. [] This underscores the need for comprehensive ecological risk assessments.

Q13: What are the potential environmental risks associated with glyphosate ammonium?

A14: Research suggests that glyphosate ammonium, if not used responsibly, can contribute to water contamination and disrupt the ecological balance of non-target organisms. [] Furthermore, its use can lead to ammonia emissions, potentially impacting air quality. []

Q14: What strategies can mitigate the negative environmental impact of glyphosate ammonium?

A15: Sustainable management practices, such as using appropriate application rates and timings, are crucial. [, ] Additionally, exploring alternative weed control methods like integrated pest management strategies and mechanical control can minimize reliance on herbicides. [, , ]

Q15: Is there evidence of glyphosate resistance in weeds?

A16: Yes, the research mentions the emergence of glyphosate-resistant Italian ryegrass (Lolium multiflorum), posing a significant challenge in corn cropping systems. [] This highlights the need for diverse weed management strategies to prevent and manage herbicide resistance.

Q16: What is known about the toxicity of glyphosate ammonium?

A17: While the provided research primarily focuses on ecological effects, one study mentions potential differences in cardiovascular effects and fatality depending on the glyphosate salt formulation. [] This highlights the need for further research on the specific toxicological profiles of different glyphosate formulations.

Q17: What analytical methods are used to study glyphosate ammonium?

A18: Research utilizes gas chromatography with flame photometric detection (GC-FPD) for residue analysis of glyphosate ammonium in environmental samples. [] This technique enables sensitive and selective detection of the herbicide in complex matrices.

Q18: What factors influence the dissolution and solubility of glyphosate ammonium?

A19: While specific studies on glyphosate ammonium dissolution aren't provided, research indicates that water hardness, particularly calcium ion concentration, can impact its efficacy. [] This suggests that water chemistry may play a role in glyphosate dissolution and subsequent bioavailability.

Q19: Are the analytical methods used for glyphosate ammonium validated?

A20: The research on glyphosate ammonium residue analysis mentions achieving satisfactory recoveries and relative standard deviations using GC-FPD. [] This suggests that the method has undergone some level of validation, although specific details are not provided.

Q20: How is the quality of glyphosate ammonium products ensured during manufacturing?

A21: While specific quality control procedures are not detailed in the research, papers mention manufacturing processes aimed at producing glyphosate ammonium with specific concentrations and low formaldehyde content. [, ] This implies the existence of quality control measures to ensure product consistency and safety.

Q21: What are some alternatives to glyphosate ammonium for weed control?

A23: Research explores alternative strategies such as mechanical weed control methods, including mowing and mulching. [, ] Additionally, utilizing bioherbicides like Alternaria destruens for specific weed species, like dodder, presents another potential alternative. []

Q22: How do the costs and environmental impacts of glyphosate ammonium compare to its alternatives?

A24: While the research doesn't directly compare costs, it acknowledges that alternative methods like mechanical control can be labor-intensive and may not be suitable for all situations. [, ] Integrated weed management approaches, combining various methods, are crucial for sustainable and cost-effective weed control.

Q23: Are there any strategies for recycling glyphosate ammonium waste?

A25: One research paper proposes an integrated process for recycling glyphosate mother liquor, a byproduct of glyphosate production. [] This process involves various steps, including film separation, oxidation treatment, and biochemical treatment, aiming to recover valuable components and minimize waste.

Q24: What research tools are employed in studying glyphosate ammonium?

A26: The research highlights the use of controlled environment chambers to investigate the influence of temperature on glyphosate efficacy. [] Additionally, computer remote sensing and deep neural networks are being explored for evaluating herbicide effectiveness against invasive species. []

Q25: How does glyphosate ammonium research intersect with other disciplines?

A27: Glyphosate research requires a multidisciplinary approach, integrating knowledge from weed science, agronomy, soil science, ecotoxicology, and analytical chemistry. [, , , , , ] This collaborative effort is essential for understanding the compound's efficacy, fate, and environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。